molecular formula C12H10S4 B14645742 Tetrasulfide, diphenyl CAS No. 53144-50-6

Tetrasulfide, diphenyl

Cat. No.: B14645742
CAS No.: 53144-50-6
M. Wt: 282.5 g/mol
InChI Key: PYHGXXMMSWMRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasulfide, diphenyl is an organosulfur compound characterized by the presence of four sulfur atoms bonded to two phenyl groups. This compound is part of the broader class of polysulfides, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasulfide, diphenyl can be synthesized through the electrochemical oxidation of diphenyldithiophosphinic acid. This process involves the cleavage of a phosphorus-sulfur single bond and the addition of sulfur radicals . The reaction conditions typically include the application of an external electric field to trigger the intramolecular rearrangement of diphenyldithiophosphinic acid through dehydrogenation and sulfur migration along the phosphorus-sulfur bond axis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfur and organic compounds under controlled conditions to produce the desired polysulfide. The process may involve high temperatures and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Tetrasulfide, diphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like dicumyl peroxide and reducing agents that facilitate the cleavage of sulfur-sulfur bonds . The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state sulfur compounds, while reduction reactions can produce simpler sulfur-containing molecules.

Scientific Research Applications

Tetrasulfide, diphenyl has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasulfide, diphenyl is unique among polysulfides due to its specific structure and the presence of four sulfur atoms. This structure imparts distinct chemical properties, such as enhanced antioxidant activity and the ability to form stable radicals at elevated temperatures . These properties make this compound particularly valuable in applications requiring high oxidation stability and radical-trapping capabilities.

Properties

CAS No.

53144-50-6

Molecular Formula

C12H10S4

Molecular Weight

282.5 g/mol

IUPAC Name

(phenyltetrasulfanyl)benzene

InChI

InChI=1S/C12H10S4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h1-10H

InChI Key

PYHGXXMMSWMRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SSSSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.